

Physicochemical Properties and Characterization of 2'-Chloro-2-Hydroxybenzophenone

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Compound of Interest

Compound Name:	<i>Benzophenone, 2pr-chloro-2-hydroxy</i>
CAS No.:	55270-71-8
Cat. No.:	B126739

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Executive Summary

2'-Chloro-2-hydroxybenzophenone (CAS 70288-96-9) is a substituted benzophenone derivative characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. This structural feature facilitates Excited State Intramolecular Proton Transfer (ESIPT), making the compound of significant interest in photostability studies and UV-absorbing applications. Unlike its planar analogs, the 2'-chloro substituent introduces steric torsion, potentially disrupting planarity and altering the Stokes shift and quantum yield. This guide provides a comprehensive analysis of its properties, synthesis, and analytical protocols.

Chemical Identity & Molecular Architecture[1]

Parameter	Specification
IUPAC Name	(2-Chlorophenyl)(2-hydroxyphenyl)methanone
Common Name	2'-Chloro-2-hydroxybenzophenone
CAS Registry Number	70288-96-9
Molecular Formula	C ₁₃ H ₉ ClO ₂
Molecular Weight	232.66 g/mol
SMILES	<chem>OC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl</chem>
Key Functional Groups	Phenolic -OH (H-bond donor), Ketone C=O (H-bond acceptor), Aryl Chloride

Structural Analysis

The molecule features two phenyl rings bridged by a carbonyl group. The 2-hydroxy substitution establishes a six-membered chelate ring via intramolecular hydrogen bonding (

). The 2'-chloro substituent on the opposing ring creates significant steric bulk at the ortho position, forcing the benzophenone core to twist out of planarity. This "pre-twisted" conformation distinguishes it from the planar 2-hydroxybenzophenone, affecting crystal packing and solubility.

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models for the 2'-chloro isomer.

Property	Value / Range	Context
Physical State	Crystalline Solid	Typically yellow to off-white needles/powder.
Melting Point	60–80 °C (Range)	Lower than 5-chloro isomer (96°C) due to steric disruption of lattice energy.
Boiling Point	~330 °C (Predicted)	Decomposition likely prior to boiling at atm pressure.
LogP (Octanol/Water)	3.9 ± 0.2	Highly lipophilic; crosses biological membranes easily.
pKa (Phenolic OH)	8.1 ± 0.3	Increased acidity vs. phenol due to electron-withdrawing carbonyl and Cl.
Solubility (Water)	< 0.1 mg/mL	Practically insoluble.
Solubility (Organic)	High	Soluble in DCM, Toluene, Acetone, Methanol.
UV	~330–350 nm	Bathochromic shift due to intramolecular H-bond.

Photophysics: The ESIPT Mechanism

The defining characteristic of 2-hydroxybenzophenones is their ability to dissipate UV energy as heat via a reversible proton transfer cycle.

Mechanism of Action[4][5][6]

- Ground State (): Exists primarily as the Enol tautomer, stabilized by the intramolecular H-bond.
- Excitation (

): Upon UV absorption, the acidity of the hydroxyl group and basicity of the carbonyl increase, driving the proton transfer to form the Keto tautomer.

- Relaxation: The excited Keto form decays non-radiatively to the ground state Keto form, releasing energy as heat.
- Back-Transfer: The ground state Keto form rapidly reverts to the Enol form, restoring the UV absorber.

Steric Effect of 2'-Cl: The 2'-chloro group induces a twist angle (

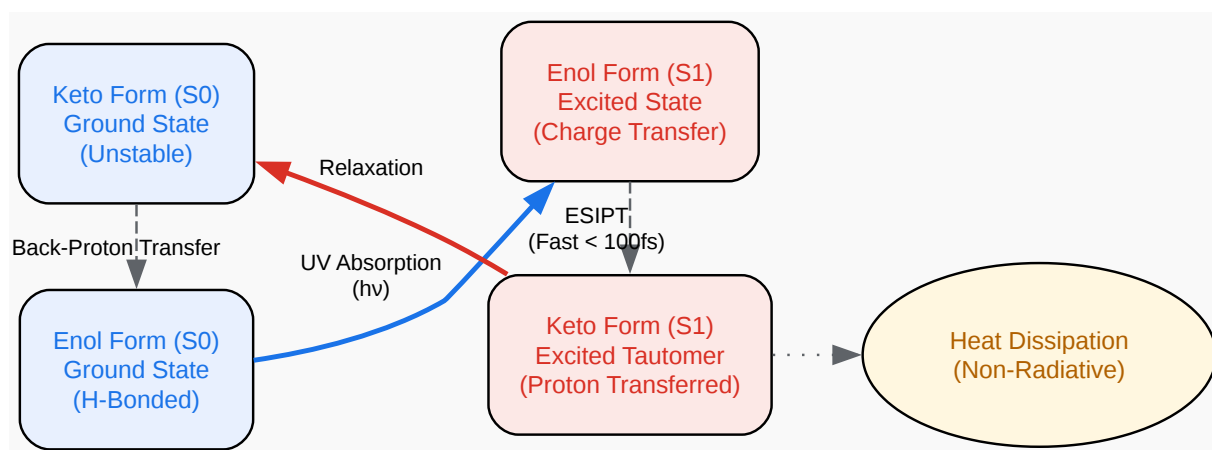
) between the phenyl rings. While this reduces

-conjugation (lowering

), it prevents

-stacking aggregation, potentially increasing solubility in polymeric matrices compared to planar analogs.

Diagram: ESIPT Cycle & Tautomerization



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Figure 1: The ESIPT cycle illustrating the conversion of UV energy into heat, mediated by the phenolic proton.

Synthesis & Purification Protocols

The synthesis of 2'-chloro-2-hydroxybenzophenone typically employs a Friedel-Crafts acylation or a Fries rearrangement. The following protocol describes the Fries Rearrangement route, which offers higher regioselectivity.

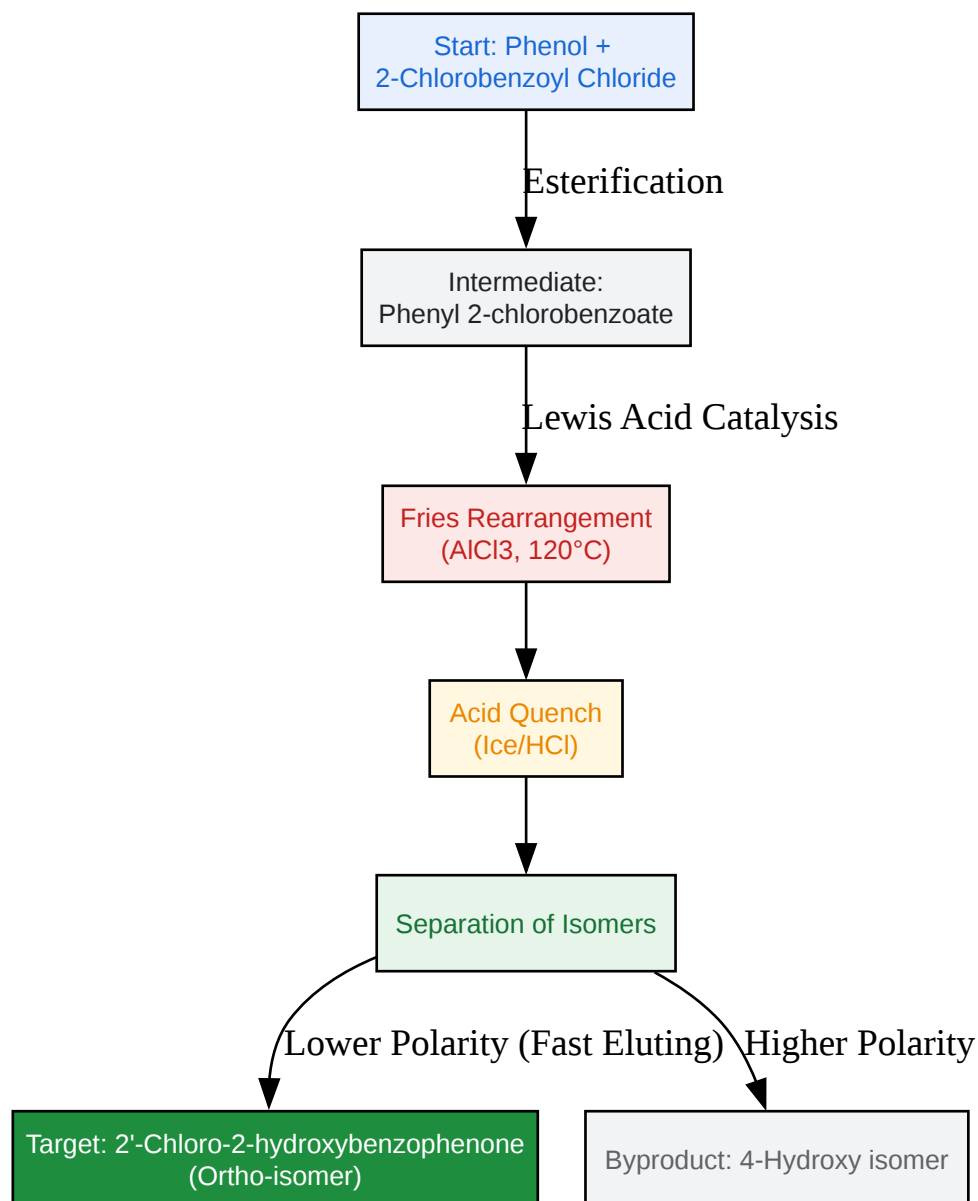
Experimental Workflow

- Esterification: React 2-chlorobenzoyl chloride with phenol to form phenyl 2-chlorobenzoate.
- Rearrangement: Treat the ester with Lewis acid () to migrate the acyl group to the ortho position.

Detailed Protocol (Fries Rearrangement)

- Reagents: Phenyl 2-chlorobenzoate (1.0 eq), Aluminum Chloride (, 1.2 eq), Chlorobenzene (Solvent).
- Setup: Flame-dried 3-neck flask, atmosphere, reflux condenser.
- Procedure:
 - Dissolve ester in chlorobenzene.
 - Add portion-wise at room temperature (exothermic).
 - Heat to 120°C for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 9:1) is critical; the para isomer (4-hydroxy) may form as a byproduct.
 - Quench: Pour mixture onto ice/HCl slurry to decompose the aluminum complex.
- Workup: Extract with DCM (mL). Wash organic layer with brine, dry over .

- Purification: Recrystallization from Methanol/Water or Flash Chromatography (Silica gel, 0-5% EtOAc in Hexanes). The 2-hydroxy isomer elutes first due to intramolecular H-bonding (lower polarity).



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Figure 2: Synthetic pathway via Fries Rearrangement highlighting isomer separation.

Analytical Characterization

To validate the identity of 2'-chloro-2-hydroxybenzophenone, specific spectral signatures must be confirmed.

High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic Acetonitrile:Water (80:20) + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm and 330 nm.
- Retention Time: Expect elution after unsubstituted benzophenone due to the chloro-group lipophilicity.

Nuclear Magnetic Resonance (NMR)[6][7]

- ¹H NMR (CDCl₃): Look for the chelated hydroxyl proton.
 - ppm (Singlet, broad). This downfield shift confirms the intramolecular H-bond.
 - Aromatic region: Complex multiplet 7.0–7.8 ppm. The 2'-Cl ring protons will show distinct splitting patterns compared to the phenol ring.

Mass Spectrometry (GC-MS / LC-MS)

- Parent Ion:
 - 232 (M⁺) and 234 (M+2) in a 3:1 ratio (characteristic Chlorine isotope pattern).
- Fragmentation: Loss of Cl () and CO ().

References

- National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Hydroxy-5-chlorobenzophenone (Analog Reference). Available at: [\[Link\]](#)
- PubChem. Compound Summary: (2-Chlorophenyl)(2-hydroxyphenyl)methanone (CAS 70288-96-9). Available at: [\[Link\]](#)
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